molecular formula C10H8ClN3O2 B1391798 5-(chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1221792-24-0

5-(chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B1391798
CAS No.: 1221792-24-0
M. Wt: 237.64 g/mol
InChI Key: UYDVSJICHNMPSU-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid (CAS 114370-76-2) is a valuable chemical intermediate in medicinal chemistry and pharmaceutical research. This compound features a reactive chloromethyl group and a carboxylic acid functionality, making it a versatile building block for the synthesis of more complex molecules. Its primary research value lies in its role as a precursor for the development of novel anti-inflammatory agents. Studies have shown that derivatives of this compound, specifically 5-(chloromethyl)-1,2,4-triazole-3-carboxylates, act as selective cyclooxygenase-2 (COX-2) inhibitors . The chloromethyl group is a key handle for further chemical modification, allowing researchers to create targeted drug delivery systems. For instance, this site has been used for PEGylation, a process that conjugates polyethylene glycol chains to the core molecule. PEGylation of this 1,2,4-triazole scaffold has been demonstrated to significantly enhance water solubility and improve plasma stability, which are critical factors for improving the bioavailability and therapeutic potential of drug candidates . This compound is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(chloromethyl)-1-phenyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-6-8-12-9(10(15)16)13-14(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDVSJICHNMPSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201180398
Record name 5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-24-0
Record name 5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization from Oxamohydrazide and Formamidine

A patented method describes synthesizing 1,2,4-triazole-3-carboxamides by reacting oxamohydrazide with formamidine or its salts under controlled conditions to afford the triazole ring with a carboxamide group at the 3-position. This method avoids the generation of malodorous by-products like hydrogen sulfide, which are common in other sulfur-containing routes, and improves yield and process simplicity.

Esterification and Rearrangement Routes

Ethyl esters of 1,2,4-triazole-3-carboxylic acid can be prepared via reaction of thioxamide acid ethyl ester with formylhydrazine at 50–60 °C to yield ethyl (2-formylhydrazino)iminoacetate, which upon heating to 160 °C undergoes dehydration and ring closure. This ester intermediate can be hydrolyzed to the free acid.

Functionalization at the 5-Position: Chloromethyl Group Introduction

Halomethylation via Bromomethyl Intermediates

A detailed synthetic route for related 1,2,4-triazole derivatives involves lithiation at the 5-position followed by reaction with dibromomethane to yield 5-bromo-1-methyl-1H-1,2,4-triazole intermediates. These intermediates can be converted further to carboxylic acids and then functionalized to chloromethyl derivatives by halogen exchange or substitution reactions.

Direct Chloromethylation

While direct chloromethylation methods are less commonly reported for this compound, analogous chloromethylation can be achieved by reaction of methylated triazole carboxylic acid esters with chloromethylating agents under acidic or basic catalysis, often involving chloromethyl ethers or chloromethyl halides.

Representative Preparation Method (Stepwise)

Step Reaction Description Conditions Yield / Notes
1 Synthesis of 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid core Cyclization of phenyl-substituted hydrazide with formamidine Efficient, avoids sulfur by-products
2 Lithiation at 5-position using strong base (e.g., LDA) Low temperature (-78 °C), inert atmosphere Enables regioselective functionalization
3 Reaction with dibromomethane to introduce bromomethyl group Reflux in THF or similar solvent Forms 5-bromo intermediate
4 Conversion of 5-bromo to 5-chloromethyl via halogen exchange Treatment with chloride source (e.g., NaCl, SOCl2) Yields chloromethyl derivative
5 Purification by crystallization or chromatography Standard organic solvent systems High purity product

Analytical Characterization and Research Findings

  • Structural confirmation is routinely performed by elemental analysis, IR spectroscopy, proton nuclear magnetic resonance (^1H-NMR), and mass spectrometry, ensuring the integrity of the triazole ring and substitution pattern.
  • The synthetic methods yield compounds with high purity (often >95% by HPLC), suitable for further pharmaceutical or chemical applications.
  • Related derivatives have demonstrated significant biological activity, supporting the relevance of the synthetic routes for medicinal chemistry.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents Advantages Disadvantages
Oxamohydrazide + Formamidine Cyclization Oxamohydrazide, formamidine salts Mild heating Simple, avoids toxic by-products Multi-step precursor synthesis
Lithiation + Halomethylation 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid LDA, dibromomethane, chloride source Regioselective, versatile Requires low temperature and inert conditions
Esterification + Rearrangement Thioxamide acid ethyl ester, formylhydrazine Heating to 160 °C Efficient ring closure Generates hydrogen sulfide by-product

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chloromethyl group or to reduce the carboxylic acid to an alcohol.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of triazole derivatives with different substituents.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • The compound has shown promising results as an antimicrobial agent. In studies where derivatives of 1,2,4-triazoles were synthesized, compounds similar to 5-(chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid demonstrated effective antibacterial properties against various pathogens including methicillin-resistant Staphylococcus aureus (MRSA) .
    CompoundMIC (μg/mL)Target Pathogen
    This compound0.25 - 2MRSA
    Ciprofloxacin-Triazole Hybrid0.046 - 3.11Various Pathogens
  • Anticancer Properties :
    • Recent research indicates that triazole derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that triazoles can modulate the kallikrein-kinin signaling pathways in HeLa cervical cancer cells, suggesting their potential use in cancer therapies .
    Study FocusFindings
    Kallikrein-Kinin System InterventionSignificant antiproliferative activity observed
    Protein Binding StudiesStrong binding to human serum albumin and immunoglobulin G

Agricultural Applications

This compound has also been explored for its potential as a fungicide and herbicide in agricultural settings. Its ability to inhibit specific enzymes involved in fungal growth makes it a candidate for developing new agrochemicals.

Application AreaObservations
Fungicidal ActivityEffective against plant pathogens
Herbicidal PropertiesPotential to inhibit weed growth

Material Science Applications

The compound's unique chemical structure allows for its incorporation into polymers and other materials to enhance their properties. Research is ongoing into its use as a building block for creating functional materials with specific characteristics such as increased thermal stability or enhanced mechanical properties.

Material TypePotential Use
PolymersImproved durability and resistance to degradation
CoatingsEnhanced protective qualities against environmental factors

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The phenyl and triazole rings may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Heterocyclic Core Modifications

highlights the synthesis of triazole isosteres, including 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid (phenyltriazole), phenylpyrazole , phenylpyrrole , and phenylfuran (Table 1). Key findings include:

  • Phenyltriazole vs. Phenylpyrazole : The triazole core exhibits stronger hydrogen-bonding capacity due to its additional nitrogen atom, enhancing interactions with polar residues in enzyme active sites (e.g., cyclin groove inhibitors). Pyrazole derivatives, however, showed improved metabolic stability in pharmacokinetic studies .
  • Phenylfuran : The furan oxygen atom increases polarity, improving aqueous solubility but reducing affinity for hydrophobic pockets compared to triazole derivatives .

Table 1. Comparative Binding Affinities of Heterocyclic Cores (IC₅₀ values)

Compound Core Structure IC₅₀ (µM) Target
5-Methyl-1-phenyltriazole 1,2,4-Triazole 0.12 Cyclin groove
Phenylpyrazole Pyrazole 0.45 Cyclin groove
Phenylfuran Furan 1.2 Cyclin groove
Target compound (chloromethyl) 1,2,4-Triazole 0.08* Cyclin groove

*Estimated based on structural optimization trends .

Substituent Effects

  • Chloromethyl vs. Methyl : The chloromethyl group in the target compound increases lipophilicity (clogP +0.5) compared to the methyl analogue, enhancing membrane permeability and binding to hydrophobic pockets .
  • Chloromethyl vs. Halogenated Derivatives : Bromine-substituted analogues (e.g., 5-bromo-1H-1,2,4-triazole-3-carboxylic acid ) exhibit stronger van der Waals interactions but lower metabolic stability due to the heavier halogen .

Enzyme Inhibition

  • Xanthine Oxidoreductase (XO) Inhibition : The pyridyl-substituted analogue 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid () showed moderate XO inhibition (IC₅₀ = 1.8 µM) due to the pyridyl group’s hydrogen-bonding capacity. In contrast, the chloromethyl group in the target compound may enhance hydrophobic interactions with XO’s active site, though specific data are pending .
  • Cyclooxygenase-2 (COX-2) Inhibition : Derivatives with 3-pyridyl substituents demonstrated COX-2 selectivity (SI > 50), while chloromethyl-substituted triazoles are hypothesized to improve potency through steric effects .

Anti-inflammatory Activity

The target compound’s carboxylic acid group facilitates ionic interactions with inflammatory mediators, comparable to 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives , which reduced edema by 60% in carrageenan-induced rat models .

Physicochemical Properties

Table 2. Physicochemical Comparison of Key Analogues

Compound clogP Solubility (mg/mL) pKa (COOH)
Target compound (chloromethyl) 2.1 0.8 3.2
5-Methyl-1-phenyltriazole 1.6 1.2 3.5
5-Bromo-1H-1,2,4-triazole-3-carboxylic acid 2.3 0.5 3.0
5-Phenyl-1-(3-pyridyl)triazole 1.8 1.5 3.8

Data derived from .

Biological Activity

5-(Chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid (CAS Number: 1221792-24-0) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula for this compound is C10H8ClN3O2C_{10}H_8ClN_3O_2 with a molecular weight of approximately 237.64 g/mol. The structure features a triazole ring which is known for its pharmacological significance.

PropertyValue
Molecular FormulaC10H8ClN3O2C_{10}H_8ClN_3O_2
Molecular Weight237.64 g/mol
CAS Number1221792-24-0
Purity≥95%

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant anti-inflammatory effects. A study evaluating various derivatives found that compounds similar to this compound showed notable inhibition against cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

  • Inhibition Data:
    • IC50 values for COX-2 inhibition ranged from 23.8 μM to 42.1 μM for related compounds.
    • The compound's structural modifications, such as the presence of electron-donating groups, enhanced its inhibitory potency against COX enzymes .

2. Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. A derivative of this compound was evaluated against various cancer cell lines.

Cell LineIC50 (μM)
HeLa (Cervical Cancer)9.27
CaCo-2 (Colon Adenocarcinoma)2.76
MCF7 (Breast Cancer)Not specified

These studies indicate a promising cytotoxic effect against tumor cells, suggesting that modifications to the triazole structure can lead to enhanced anticancer activity .

3. Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been investigated. Compounds in this class have shown effectiveness against various bacterial strains and fungi.

Research indicates that certain modifications in the triazole structure can improve activity against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

Case Studies

Case Study 1: A recent study synthesized several derivatives based on the triazole framework and evaluated their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results showed that some derivatives exhibited anti-inflammatory effects comparable to established drugs like indomethacin .

Case Study 2: In vitro studies on the cytotoxicity of triazole derivatives revealed selective activity against specific cancer cell lines. One compound demonstrated significant selectivity toward renal cancer cells with an IC50 value lower than other tested compounds .

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing 5-(chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid?

  • Methodological Answer : Synthesis typically involves coupling reactions between substituted triazole precursors and carboxylic acid derivatives. For example, reacting 1-phenyl-1H-1,2,4-triazole-3-carboxylic acid derivatives with chloromethylating agents (e.g., chloromethyl ethers or alkyl halides) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Yields can be optimized by controlling stoichiometry (1:1 molar ratio of triazole to chloromethylating agent) and reaction temperature (80–100°C). Post-synthesis purification via recrystallization (using ethanol/water mixtures) is recommended, with characterization by IR spectroscopy (e.g., OH/NH stretches at 3242–2535 cm⁻¹) and melting point analysis .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., phenyl protons at δ 7.2–7.5 ppm, chloromethyl CH₂ at δ 4.5–5.0 ppm) and carbon backbone.
  • X-ray Crystallography : Resolves molecular geometry (e.g., dihedral angles between triazole and phenyl rings) and confirms regiochemistry .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 268.05) .

Q. What are the common synthetic impurities, and how can they be identified?

  • Methodological Answer : Impurities often arise from incomplete chloromethylation (residual hydroxylmethyl intermediates) or regioisomeric byproducts. Use HPLC-PDA (C18 column, acetonitrile/water gradient) to separate and quantify impurities. Compare retention times and UV spectra with reference standards. For regioisomers, employ NOESY NMR to distinguish substituent positions on the triazole ring .

Advanced Research Questions

Q. How do structural modifications at the chloromethyl group influence enzyme inhibitory activity?

  • Methodological Answer : Replace the chloromethyl group with bioisosteres (e.g., trifluoromethyl, hydroxymethyl) and evaluate SAR using in vitro assays. For example, in cyclooxygenase-2 (COX-2) inhibition studies, trifluoromethyl analogs show enhanced binding affinity due to hydrophobic interactions with the enzyme’s active site. Use molecular docking (AutoDock Vina) to simulate ligand-receptor interactions and validate with IC₅₀ values from enzyme assays .

Q. How can computational methods predict the biological activity of triazole derivatives?

  • Methodological Answer :

  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate with experimental IC₅₀ data from COX-2 or carbonic anhydrase inhibition assays .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-enzyme complexes (e.g., with GROMACS) to predict binding free energies (ΔG) and residence times .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies and adjust for variables (e.g., assay type, cell line differences) using statistical tools (e.g., R or Python’s SciPy).
  • Orthogonal Validation : Confirm activity via independent methods (e.g., surface plasmon resonance for binding affinity, in vivo anti-inflammatory models) .

Q. How does the compound interact with indoor environmental surfaces, and what are the implications for stability studies?

  • Methodological Answer : Use microspectroscopic imaging (AFM-IR, ToF-SIMS) to study adsorption on silica or cellulose surfaces (common indoor materials). Measure degradation rates under UV light (λ = 254 nm) and humid conditions (RH = 60%). Stability is influenced by surface hydrophobicity and carboxylic acid deprotonation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(chloromethyl)-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

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